molecular formula C11H18O3 B2817818 8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane CAS No. 192870-65-8

8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane

Cat. No. B2817818
CAS RN: 192870-65-8
M. Wt: 198.262
InChI Key: MHAWOYYSJZHFFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro compounds are bicyclic organic compounds formed by two rings linked by one carbon atom . They simultaneously possess 3D structural properties and inherent rigidity . Spiro derivatives of heterocyclic compounds are widely applied in the synthesis of biologically active compounds .


Synthesis Analysis

A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed . This compound is promising for the production of important biologically active compounds .


Molecular Structure Analysis

Spiro derivatives are bicyclic organic compounds formed by two rings linked by one carbon atom . They simultaneously possess 3D structural properties and inherent rigidity .


Chemical Reactions Analysis

The general approach for the formation of the pyrrolidine ring in 3,3-disubstituted derivatives is the reduction of 4-halogenobutanonitrile derivatives with lithium aluminum hydride or hydrogen in the presence of Raney nickel and aqueous ammonia in methanol, which leads to the closure of the pyrrolidine ring into heterocycles .

Scientific Research Applications

Synthesis and Structure

  • Flexible Synthesis and Spiroacetal Construction

    A flexible approach to synthesize enantiomerically pure 1,6-dioxaspiro[4.5]decanes, utilizing enantiomerically pure homopropargylic alcohols, has been developed. This method is potentially applicable to more complex spiroacetal systems, indicating its relevance in creating diverse molecular structures (Schwartz et al., 2005).

  • Crystal Structures and Molecular Interactions

    The crystal structures of new oxaspirocyclic compounds, including variants of 1,4-dioxaspiro[4.5]decane, have been analyzed, revealing significant intra- and intermolecular hydrogen bonds and π··· π stacking interactions. These findings are crucial for understanding the molecular interactions and stability of these compounds (Jiang & Zeng, 2016).

  • Stereochemistry Control in Synthesis

    Control over stereochemistry in the synthesis of 1,8-dioxaspiro[4.5]decanes is achievable through acid-catalysed phenylsulfanyl migration. This process allows for the preparation of single enantiomers and diastereoisomers, which is crucial in applications requiring specific molecular orientations (Eames et al., 1996).

Application in Chemical Synthesis

  • Pheromone Synthesis

    The compound has been used in the enantiospecific synthesis of pheromone components like 2-methyl-1,6-dioxaspiro[4.5]decane from d-fructose, demonstrating its potential in synthesizing biologically active compounds (Cubero et al., 1993).

  • Synthesis of Nonlinear Optical Materials

    The compound has been involved in the synthesis of new organic materials suitable for nonlinear optical devices, indicating its potential in advanced material sciences and optoelectronics (Kagawa et al., 1994).

  • Protected Glycerol Systems

    The solubility and phase equilibria studies of 1,4-dioxaspiro[4.5]decane-2-methanol, termed 'protected glycerol', have been conducted. These studies are vital for designing future chemical processes and alternative reactions involving this compound (Melo et al., 2012).

Additional Applications

  • Mass Spectrometry Studies: The mass spectrometry analysis of 1,4-dioxa-8-azaspiro[4.5]decane has provided insights into the structure and fragmentation mechanisms of this class of compounds, which is crucial for their identification and characterization in various scientific fields (Solomons, 1982).

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. It’s important to refer to the Safety Data Sheet (SDS) for detailed information .

Future Directions

The future directions in the field of spiro compounds research could involve the development of new synthesis methods, exploration of their biological activities, and their application in the production of drugs .

properties

IUPAC Name

8-prop-2-enoxy-1,4-dioxaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-2-7-12-10-3-5-11(6-4-10)13-8-9-14-11/h2,10H,1,3-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAWOYYSJZHFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1CCC2(CC1)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

23.7 g (150 mmole) 1,4-dioxa-spiro[4.5]decan-8-ol were dissolved in 120 ml absolute dimethylformamide under a nitrogen atmosphere. After adding 7.9 g of 50% sodium hydride in mineral oil (165 mmole), the mixture was stirred for 1 hour at 20° C. After adding 14.3 ml allyl bromide (165 mmole), the mixture was heated to 70° C. and stirred for 1 hour. Thereafter it was treated with 160 ml water and was extracted at 10° C.-15° C., three times with ether, once with water and once with saturated sodium chloride solution. After removing the solvent by distillation, 24 g of crude product (81% theoretical) were obtained.
Quantity
23.7 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
165 mmol
Type
reactant
Reaction Step Two
Quantity
14.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
160 mL
Type
reactant
Reaction Step Four
Yield
81%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.